Cas no 2680827-41-0 (2-4-({(prop-2-en-1-yloxy)carbonylamino}methyl)piperidin-1-ylacetic acid)

2-4-({(prop-2-en-1-yloxy)carbonylamino}methyl)piperidin-1-ylacetic acid 化学的及び物理的性質

名前と識別子

-

- EN300-28280098

- 2680827-41-0

- 2-[4-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)piperidin-1-yl]acetic acid

- 2-4-({(prop-2-en-1-yloxy)carbonylamino}methyl)piperidin-1-ylacetic acid

-

- インチ: 1S/C12H20N2O4/c1-2-7-18-12(17)13-8-10-3-5-14(6-4-10)9-11(15)16/h2,10H,1,3-9H2,(H,13,17)(H,15,16)

- InChIKey: CLVLNPXBKVCBGJ-UHFFFAOYSA-N

- ほほえんだ: OC(CN1CCC(CNC(=O)OCC=C)CC1)=O

計算された属性

- せいみつぶんしりょう: 256.14230712g/mol

- どういたいしつりょう: 256.14230712g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 7

- 複雑さ: 299

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.3

- トポロジー分子極性表面積: 78.9Ų

2-4-({(prop-2-en-1-yloxy)carbonylamino}methyl)piperidin-1-ylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28280098-5.0g |

2-[4-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)piperidin-1-yl]acetic acid |

2680827-41-0 | 95.0% | 5.0g |

$2235.0 | 2025-03-19 | |

| Enamine | EN300-28280098-5g |

2-[4-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)piperidin-1-yl]acetic acid |

2680827-41-0 | 5g |

$2235.0 | 2023-09-09 | ||

| Enamine | EN300-28280098-10.0g |

2-[4-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)piperidin-1-yl]acetic acid |

2680827-41-0 | 95.0% | 10.0g |

$3315.0 | 2025-03-19 | |

| Enamine | EN300-28280098-0.5g |

2-[4-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)piperidin-1-yl]acetic acid |

2680827-41-0 | 95.0% | 0.5g |

$739.0 | 2025-03-19 | |

| Enamine | EN300-28280098-0.05g |

2-[4-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)piperidin-1-yl]acetic acid |

2680827-41-0 | 95.0% | 0.05g |

$647.0 | 2025-03-19 | |

| Enamine | EN300-28280098-2.5g |

2-[4-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)piperidin-1-yl]acetic acid |

2680827-41-0 | 95.0% | 2.5g |

$1509.0 | 2025-03-19 | |

| Enamine | EN300-28280098-1g |

2-[4-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)piperidin-1-yl]acetic acid |

2680827-41-0 | 1g |

$770.0 | 2023-09-09 | ||

| Enamine | EN300-28280098-0.25g |

2-[4-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)piperidin-1-yl]acetic acid |

2680827-41-0 | 95.0% | 0.25g |

$708.0 | 2025-03-19 | |

| Enamine | EN300-28280098-0.1g |

2-[4-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)piperidin-1-yl]acetic acid |

2680827-41-0 | 95.0% | 0.1g |

$678.0 | 2025-03-19 | |

| Enamine | EN300-28280098-1.0g |

2-[4-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)piperidin-1-yl]acetic acid |

2680827-41-0 | 95.0% | 1.0g |

$770.0 | 2025-03-19 |

2-4-({(prop-2-en-1-yloxy)carbonylamino}methyl)piperidin-1-ylacetic acid 関連文献

-

1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

2-4-({(prop-2-en-1-yloxy)carbonylamino}methyl)piperidin-1-ylacetic acidに関する追加情報

Introduction to 2-4-({(prop-2-en-1-yloxy)carbonylamino}methyl)piperidin-1-ylacetic Acid (CAS No. 2680827-41-0)

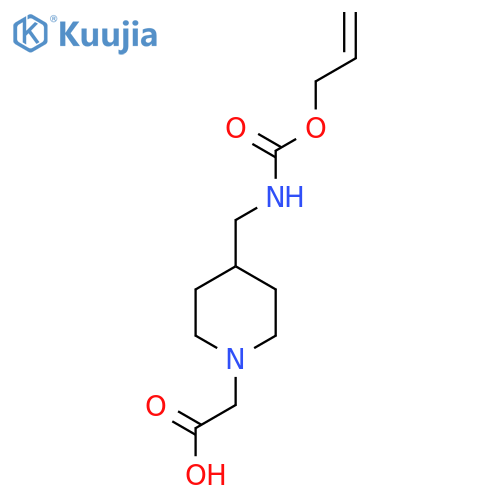

2-4-({(prop-2-en-1-yloxy)carbonylamino}methyl)piperidin-1-ylacetic acid, identified by its Chemical Abstracts Service (CAS) number 2680827-41-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its piperidine core and a unique functional group arrangement, which makes it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 2-4-({(prop-2-en-1-yloxy)carbonylamino}methyl)piperidin-1-ylacetic acid incorporates several key features that contribute to its potential biological activity. The presence of a piperidine ring is particularly noteworthy, as this moiety is frequently found in biologically active molecules, including numerous FDA-approved drugs. Piperidine derivatives are known for their ability to interact with biological targets such as enzymes and receptors, making them valuable scaffolds for medicinal chemistry.

Furthermore, the compound contains an acetic acid moiety at the 1-position of the piperidine ring, which can serve as a hydrogen bond acceptor or donor, enhancing its binding affinity to biological targets. The (prop-2-en-1-yloxy)carbonylamino group adds another layer of complexity, providing a site for further functionalization or interaction with biological systems. This structural motif is reminiscent of amino acid derivatives, which are widely used in drug design due to their favorable pharmacokinetic properties.

In recent years, there has been growing interest in the development of novel piperidine-based compounds for therapeutic applications. Research has shown that modifications to the piperidine ring can significantly alter the pharmacological properties of these molecules. For instance, studies have demonstrated that substituents at specific positions on the piperidine ring can enhance solubility, improve metabolic stability, or increase binding affinity to target proteins.

The acetic acid side chain in 2-4-({(prop-2-en-1-yloxy)carbonylamino}methyl)piperidin-1-ylacetic acid also plays a crucial role in determining its biological activity. Acetic acid derivatives are well-known for their ability to modulate various biological pathways, including those involved in inflammation, pain signaling, and neurotransmission. By incorporating this moiety into a piperidine scaffold, researchers aim to create molecules that can interact with multiple targets simultaneously, potentially leading to synergistic therapeutic effects.

One of the most exciting aspects of 2-4-({(prop-2-en-1-yloxy)carbonylamino}methyl)piperidin-1-ylacetic acid is its potential application in the development of next-generation therapeutics. Current research in medicinal chemistry increasingly focuses on designing molecules that can address complex diseases by targeting multiple pathways or receptors. The unique structural features of this compound make it an attractive candidate for such applications.

Recent studies have highlighted the importance of understanding the three-dimensional structure of biological targets when designing small molecule inhibitors or modulators. Computational methods such as molecular dynamics simulations and virtual screening have become indispensable tools in modern drug discovery. These techniques allow researchers to predict how a molecule will interact with its target protein at an atomic level, providing valuable insights into its potential biological activity.

The (prop-2-en-1-yloxy)carbonylamino group in 2-4-({(prop-2-en-1-yloxy)carbonylamino}methyl)piperidin-1-ylacetic acid is particularly interesting from a structural perspective. This moiety resembles an ester linkage found in many natural products and synthetic drugs. Ester groups are known for their ability to enhance solubility and improve bioavailability, making them desirable features in drug candidates. Additionally, esters can undergo hydrolysis under physiological conditions, potentially releasing active species that can interact with biological targets.

The piperidine ring itself is a versatile scaffold that can be modified in numerous ways to tailor its pharmacological properties. For example, substituents at the 4-position of the piperidine ring can significantly influence the molecule's binding affinity and selectivity. Researchers have explored various strategies for modifying this position, including introducing aromatic rings, alcohols, or amines.

In conclusion,2 - 4 - ( { ( prop - 2 - en - 1 - yloxy ) carbonylamino } methyl ) piperidin - 1 - yl acetic acid ( CAS No . 2680827 - 41 - 0 ) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activity make it an attractive molecule for drug discovery efforts aimed at developing novel therapeutics for complex diseases . As our understanding of biological systems continues to evolve , compounds like this one will play an increasingly important role in shaping the future of medicine .

2680827-41-0 (2-4-({(prop-2-en-1-yloxy)carbonylamino}methyl)piperidin-1-ylacetic acid) 関連製品

- 2287339-75-5(5-Chloro-6-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid)

- 1485818-01-6(2-(dimethylamino)-3-methylbutanoic acid hydrobromide)

- 5090-25-5(5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride)

- 2418704-89-7(4-tert-butyl-1-methyl-2-phenyl-1H-imidazol-5-amine dihydrochloride)

- 2138393-17-4(4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde)

- 899958-86-2(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide)

- 51039-92-0(N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine)

- 1250638-66-4(methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate)

- 2228370-55-4(tert-butyl 4-3-(aminooxy)butylpiperazine-1-carboxylate)

- 1800303-78-9(4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride)